molecular formula C19H13NO2 B14315643 (2-Benzoylphenyl)(pyridin-2-yl)methanone CAS No. 109845-54-7

(2-Benzoylphenyl)(pyridin-2-yl)methanone

Cat. No.: B14315643
CAS No.: 109845-54-7
M. Wt: 287.3 g/mol
InChI Key: CIBPEMDSBMGTNK-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(pyridin-2-yl)methanone is a bifunctional aromatic ketone featuring a benzoyl group attached to a phenyl ring at the ortho position and a pyridine ring at the 2-position. Its molecular formula is C₁₉H₁₃NO₂ (molecular weight: 287.32 g/mol). The compound exhibits a planar geometry due to conjugation between the aromatic rings and the ketone groups, as evidenced by its ¹³C-NMR spectrum (Figure S-42 in ), which confirms the carbonyl carbons at ~190–200 ppm .

Properties

CAS No.

109845-54-7

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

phenyl-[2-(pyridine-2-carbonyl)phenyl]methanone

InChI

InChI=1S/C19H13NO2/c21-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(22)17-12-6-7-13-20-17/h1-13H

InChI Key

CIBPEMDSBMGTNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Benzoylphenyl)(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This process can be efficiently catalyzed by copper under mild conditions, using water as the oxygen source . The reaction typically proceeds as follows:

    Starting Materials: Pyridin-2-yl-methanes and copper catalyst.

    Reaction Conditions: Mild temperature, water as the solvent.

    Outcome: Formation of pyridin-2-yl-methanones in moderate to good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalyst, water, mild temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, Lewis acids.

Major Products

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and pyridine moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the specific context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of (2-Benzoylphenyl)(pyridin-2-yl)methanone with analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
This compound C₁₉H₁₃NO₂ 2-benzoylphenyl, pyridin-2-yl Planar structure with dual ketone groups; strong conjugation effects.
2,8-Bis(CF₃)quinolin-4-ylmethanone C₁₆H₇F₆N₂O Trifluoromethyl groups on quinoline Enhanced electron-withdrawing effects; improved thermal stability.
(2-(Benzo[d]thiazol-2-yl-methoxy)-5-Cl-phenyl)(phenyl)methanone C₂₁H₁₄ClNO₂S Chlorine, benzothiazole, methoxy groups Sulfur-containing heterocycle; dimeric packing via C–H···N/O interactions.
(2-Amino-5-Br-phenyl)(pyridin-2-yl)methanone C₁₂H₉BrN₂O Amino and bromine substituents Electron-rich amino group; potential for nucleophilic substitution.
Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) C₁₂H₉NO Single benzoyl group Simpler structure; used as an antihistamine impurity.

Spectroscopic and Crystallographic Data

  • ¹³C-NMR : The target compound’s carbonyl carbons resonate at δ 192.1 ppm (benzoyl) and 194.3 ppm (pyridinyl) , distinct from the single ketone peak in 2-Benzoylpyridine (δ 190.5 ppm) .
  • Crystal Packing: While crystallographic data for this compound are unavailable, the chlorinated analog in forms orthorhombic crystals (space group Pbca) with dimeric assemblies via C–H···N/O interactions, a feature likely shared due to structural similarities .

Pharmacological and Industrial Relevance

  • Antiviral Potential: Phenanthroquinolizidine analogs () exhibit activity against tobacco mosaic virus (TMV), though the target compound’s bioactivity remains unexplored .

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